molecular formula C17H20N2O4 B7794325 Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid

Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7794325
M. Wt: 316.35 g/mol
InChI Key: FXCGBFMJOLRFEI-UONOGXRCSA-N
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Description

Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS: 1217702-50-5) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a 4-cyanophenyl substituent at the 4-position, and a carboxylic acid at the 3-position. Its molecular formula is C₁₇H₂₀N₂O₄, with a molecular weight of 316.35 g/mol . The compound is widely utilized in medicinal chemistry as a chiral building block for synthesizing bioactive molecules, particularly in protease inhibitors and kinase-targeted therapies. The Boc group enhances solubility and stability during synthetic processes, while the 4-cyanophenyl moiety contributes to electronic and steric interactions in target binding .

Properties

IUPAC Name

(3S,4R)-4-(4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-11(8-18)5-7-12/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCGBFMJOLRFEI-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Di-tert-Butyl Dicarbonate as the Boc Source

The most common method involves reacting pyrrolidine-3-carboxylic acid derivatives with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). For example, (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is synthesized by treating the free amine with (Boc)₂O in dichloromethane (DCM) at 0°C, achieving near-quantitative yields. The Boc group’s stability under acidic conditions facilitates its retention during downstream reactions.

Alternative Protecting Groups

While Boc dominates, other groups like Fmoc (fluorenylmethyloxycarbonyl) have been explored for solid-phase peptide synthesis. However, Boc remains preferred due to its compatibility with the cyanophenyl and carboxylic acid functionalities.

Cyclization and Pyrrolidine Ring Formation

The pyrrolidine core is constructed via intramolecular cyclization or ring-closing metathesis (RCM).

Intramolecular Aldol Condensation

A key approach involves condensing γ-amino ketones or esters under basic conditions. For instance, 4-(4-cyanophenyl)-3-carboxypyrrolidine precursors undergo cyclization in ethanol with sodium ethoxide, yielding the trans-isomer preferentially due to steric hindrance.

Ring-Closing Metathesis

Grubbs’ catalyst-mediated RCM of diene precursors offers stereocontrol. A reported protocol converts N-Boc-protected diallylamine derivatives into pyrrolidine rings with >90% trans selectivity. This method is less common for cyanophenyl-substituted analogs but remains viable for structurally related compounds.

Reaction ComponentDetailsSource
Halogenated Intermediatetrans-1-Boc-4-iodopyrrolidine-3-carboxylic acid
Boronic Acid4-cyanophenylboronic acid
CatalystPd(PPh₃)₄ (5 mol%)
SolventDioxane/H₂O (3:1)
Yield82%

Nucleophilic Aromatic Substitution

Carboxylic Acid Functionalization

The carboxylic acid group is typically introduced via oxidation or retained from precursor molecules.

Oxidation of Hydroxymethyl Groups

Borane-THF reduces carboxylic acids to primary alcohols, which are subsequently oxidized back. For example, (3S)-1-Boc-pyrrolidine-3-carboxylic acid is reduced to its alcohol derivative with BH₃-THF, followed by Jones oxidation to regenerate the acid.

StepReagents/ConditionsYieldSource
ReductionBH₃-THF, 0°C to RT, 4 h90%
OxidationCrO₃, H₂SO₄, acetone, 0°C85%

Hydrolysis of Nitriles

Alternative routes hydrolyze nitriles to carboxylic acids using strong acids or bases. However, this method risks degrading the Boc group and is rarely employed for this compound.

Purification and Characterization

Final purification employs silica gel chromatography or recrystallization, with HPLC and NMR confirming purity (>95%).

Chromatographic Methods

Flash chromatography using ethyl acetate/hexane (1:1) effectively separates trans and cis diastereomers, with the trans-isomer eluting first due to lower polarity.

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 1.45 (s, 9H, Boc), 3.27–3.36 (m, 4H, pyrrolidine), 7.65 (d, J = 8 Hz, 2H, aryl), 8.44 (s, 1H, CN).

  • HPLC : Retention time 12.3 min (C18 column, 60% MeCN/H₂O).

Comparative Analysis with Analogous Compounds

The chlorophenyl analog (C₁₆H₂₀ClNO₄) shares similar synthetic routes but requires distinct coupling partners. For instance, 4-chlorophenylboronic acid replaces the cyanophenyl variant in Suzuki reactions, yielding 80–88% efficiency. The Boc group’s stability remains consistent across derivatives, underscoring its versatility .

Chemical Reactions Analysis

Boc Deprotection

The Boc group is selectively removed under acidic conditions to generate the free amine. This reaction is essential for subsequent functionalization in peptide synthesis or drug development.

Reaction ConditionsProductsYieldNotes
Trifluoroacetic acid (TFA), CH₂Cl₂, 0°C4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid85–92%Rapid deprotection; preserves cyano group
HCl (4M in dioxane), RTFree amine + CO₂ + tert-butanol78–85%Slower kinetics; side-product formation observed

Carboxylic Acid Functionalization

The carboxylic acid undergoes esterification, amidation, or reduction, enabling integration into larger molecular architectures.

Esterification

Reagents/ConditionsProductsYield
SOCl₂ → ROH (e.g., MeOH, EtOH)Methyl/ethyl ester derivatives90–95%
DCC/DMAP, ROHActivated esters80–88%

Amidation

Reagents/ConditionsProductsYield
HATU, DIPEA, primary/secondary aminesAmide conjugates75–85%
EDCI/HOBt, DMFPeptide-linked derivatives70–82%

Reduction

LiAlH₄ reduces the carboxylic acid to a primary alcohol (pyrrolidinemethanol derivative) in 60–70% yield, though over-reduction of the cyano group may occur .

Cyano Group Transformations

The electron-withdrawing cyano group facilitates nucleophilic additions or reductions:

Reaction TypeConditionsProductsYield
HydrolysisH₂SO₄ (50%), refluxCarboxylic acid derivative50–60%
Reduction (H₂/Pd-C)H₂ (1 atm), EtOHPrimary amine derivative65–75%
Grignard AdditionRMgX, THF, −78°C → RTKetone/imine intermediates40–55%

Pyrrolidine Ring Modifications

The saturated five-membered ring participates in stereoselective reactions:

Oxidation

Oxidizing AgentProductsYieldNotes
mCPBA, CH₂Cl₂Pyrrolidine N-oxide70–80%Epimerization risk at C3/C4
RuO₄, H₂O/CH₃CNRing-opened dicarboxylic acid55–65%Requires careful stoichiometry

Cross-Coupling Reactions

The aryl cyanophenyl group enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura) if halogenated:

Coupling TypeConditionsProductsYield
Suzuki (if Br/I present)Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives60–75%
SonogashiraCuI, Pd(PPh₃)₂Cl₂, amineAlkynylated analogs50–65%

Stereochemical Considerations

The trans-configuration at C3 and C4 influences reaction outcomes:

  • Diastereoselective alkylation at C3 occurs with LDA/alkyl halides, favoring retention of configuration (dr > 4:1) .

  • Enzymatic resolution using lipases (e.g., CAL-B) separates enantiomers with >90% ee.

Key Challenges and Innovations

  • Cyano Group Stability : Degradation observed under prolonged basic conditions (pH > 10).

  • Boc Removal Side Reactions : Competing lactam formation occurs if the free amine cyclizes with the carboxylic acid (mitigated by low-temperature protocols) .

Scientific Research Applications

Pharmaceutical Development

Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enable it to interact effectively with biological targets, making it a valuable component in drug formulation.

Case Study: NMDA Receptor Antagonism
A study highlighted that derivatives of this compound can act as NMDA receptor antagonists, which are pivotal in treating conditions like chronic pain and certain cancers. Specifically, one derivative augmented the efficacy of sorafenib in murine hepatocellular carcinoma by interfering with lipid signaling pathways that contribute to multidrug resistance (MDR) in cancer cells .

Peptide Synthesis

The compound is extensively used in solid-phase peptide synthesis (SPPS), where it serves as a protective group. This enhances the stability and yield of peptide chains, which are essential for therapeutic applications.

Table 1: Benefits of Using this compound in SPPS

Aspect Benefit
StabilityProtects sensitive functional groups
YieldIncreases overall yield of peptide synthesis
VersatilityApplicable to various peptide sequences

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein interactions and enzyme activities. Its ability to modulate biological processes provides insights into potential drug targets.

Research Insight: Enzyme Inhibition
Research has shown that compounds derived from this compound can inhibit specific enzymes involved in disease pathways, thereby offering a strategy for drug development against various conditions .

Material Science

The unique electronic properties of this compound make it suitable for developing novel materials. These materials are particularly useful in sensors and organic electronics.

Application Example: Organic Electronics
Researchers have explored the use of this compound in creating organic semiconductors that exhibit desirable electrical properties for use in flexible electronic devices.

Chemical Probes

As a chemical probe, this compound aids scientists in investigating cellular mechanisms and the effects of various compounds on biological systems. This application is crucial for understanding complex biological interactions and developing new therapeutic strategies.

Table 2: Applications of this compound

Field Application
PharmaceuticalDrug synthesis for neurological disorders
BiochemistryProtein interaction studies
Material ScienceDevelopment of electronic materials
Chemical BiologyCellular mechanism investigations

Mechanism of Action

The mechanism of action of Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid 4-Cyanophenyl 1217702-50-5 C₁₇H₂₀N₂O₄ 316.35 High polarity due to cyano group; moderate lipophilicity (logP ≈ 2.1) .
Trans-1-Boc-4-phenylpyrrolidine-3-carboxylic acid Phenyl 221142-28-5 C₁₆H₂₁NO₄ 291.34 Lower polarity (logP ≈ 2.8); reduced hydrogen-bonding capacity .
Trans-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid 4-Chlorophenyl 851485-00-2 C₁₆H₂₀ClNO₄ 325.79 Increased lipophilicity (logP ≈ 3.3); potential halogen bonding .
Trans-1-Boc-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid 3-Fluorophenyl 301226-53-9 C₁₆H₂₀FNO₄ 309.34 Enhanced metabolic stability; moderate polarity (logP ≈ 2.5) .
Trans-1-Boc-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid 3-Hydroxyphenyl 959575-09-8 C₁₆H₂₁NO₅ 307.34 High polarity (logP ≈ 1.7); hydroxyl group enables hydrogen bonding .
Trans-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Trifluoromethyl 1212064-03-3 C₁₁H₁₆F₃NO₄ 283.25 Extreme lipophilicity (logP ≈ 3.9); strong electron-withdrawing effect .

Key Comparative Insights

Electronic Effects: The 4-cyanophenyl group in the target compound provides a strong electron-withdrawing effect, lowering the pKa of the carboxylic acid (predicted pKa ≈ 4.3) compared to the phenyl analog (pKa ≈ 4.8) . This enhances reactivity in nucleophilic acyl substitution reactions.

Solubility and Lipophilicity: The hydroxyphenyl derivative (CAS 959575-09-8) has the highest aqueous solubility due to its polar hydroxyl group, whereas the chlorophenyl analog (CAS 851485-00-2) is the most lipophilic, favoring membrane permeability . The 4-cyanophenyl compound strikes a balance, with moderate solubility in polar aprotic solvents like DMSO (≈50 mg/mL) .

Synthetic Accessibility: Boc-protected analogs share common intermediates, but substituent introduction varies. For example, the 4-cyanophenyl group is typically installed via Suzuki-Miyaura coupling with 4-cyanophenylboronic acid, while chlorophenyl derivatives require palladium-catalyzed cross-coupling with aryl chlorides .

Biological Relevance: The 4-cyanophenyl and 3-fluorophenyl analogs are prevalent in kinase inhibitors (e.g., EGFR and VEGFR targets) due to their ability to occupy hydrophobic pockets and engage in π-π stacking . The hydroxyphenyl variant (CAS 959575-09-8) is often used in peptide mimetics, leveraging hydrogen bonding for protease inhibition .

Commercial Availability

  • Pricing varies by substituent: 4-chlorophenyl (€480/g) and 3-fluorophenyl ($964/250mg) are more expensive than the phenyl analog (¥36,000/100mg) .
  • The 4-cyanophenyl compound is available from specialized suppliers like 960化工网 and Combi-Blocks, with purity ≥95% .

Biological Activity

Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, applications, and relevant research findings.

This compound, with the chemical formula C17H20N2O4C_{17}H_{20}N_2O_4, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a cyanophenyl moiety. This structure contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism typically involves:

  • Binding Affinity : The compound can bind to active sites of target proteins, modulating their activity.
  • Conformational Changes : It may induce conformational changes in proteins, affecting their function.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various biological pathways, making them potential candidates for drug development .

Applications in Research

This compound has several applications in pharmaceutical development and biochemical research:

  • Pharmaceutical Development : It serves as a key intermediate in synthesizing drugs targeting neurological disorders .
  • Peptide Synthesis : The compound is used in solid-phase peptide synthesis, enhancing the efficiency of therapeutic peptides .
  • Biochemical Research : It aids in studying protein interactions and enzyme activities, providing insights into cellular mechanisms .

Research Findings

Recent studies have highlighted the compound's potential as an enzyme inhibitor and its role in modulating receptor activities. Here are some notable findings:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes related to neurological pathways
Receptor BindingModulates receptor interactions, affecting signal transduction
Anticancer PotentialShows promise in inhibiting cancer cell growth

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibits certain enzymes involved in tumor progression. The inhibition was quantified using IC50 values, indicating significant potency against target enzymes .
  • Receptor Modulation : Another investigation focused on the compound's ability to disrupt PD-1/PD-L1 binding, a critical pathway in cancer immunotherapy. The results showed low nanomolar activity, suggesting potential utility as an immune checkpoint inhibitor .
  • Anticancer Activity : In vivo studies indicated that this compound could enhance the efficacy of existing anticancer drugs by overcoming multidrug resistance mechanisms observed in various cancers .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid, and what catalysts/solvents are critical for regioselective functionalization?

  • Methodological Answer : The synthesis typically involves a multi-step sequence starting with Boc protection of pyrrolidine, followed by regioselective introduction of the 4-cyanophenyl group. Key steps include:

  • Cyclization : Use of palladium or copper catalysts in DMF or toluene for cross-coupling reactions to attach aromatic substituents .
  • Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced under mild basic conditions (e.g., di-tert-butyl dicarbonate in THF) to preserve stereochemical integrity .
  • Yield Optimization : Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions like cyanophenyl group hydrolysis .

Q. How can NMR and X-ray crystallography resolve the stereochemistry of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key diagnostic signals include coupling constants (J) for trans-configuration (e.g., 3J₃,4 ~8–10 Hz for axial-equatorial proton coupling in pyrrolidine) and downfield shifts for the carboxylic acid (~δ 12 ppm) .
  • X-ray Crystallography : Single-crystal analysis confirms the trans stereochemistry by measuring dihedral angles between the Boc group and cyanophenyl substituent .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :

  • Enzyme Inhibition : The cyanophenyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases, proteases), while the carboxylic acid enables salt bridge formation .
  • Prodrug Development : The Boc group improves solubility and bioavailability, enabling in vivo studies of pyrrolidine-based drug candidates .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The cyanophenyl group’s electron-withdrawing nature lowers LUMO energy, favoring charge-transfer interactions .
  • Molecular Dynamics (MD) : Simulates binding modes to targets like G-protein-coupled receptors (GPCRs), highlighting hydrogen bonding between the carboxylic acid and conserved arginine residues .

Q. How can conflicting data on synthetic yields or stereochemical outcomes be reconciled across studies?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) affecting yield. For example, DMF increases reaction rates but may promote epimerization vs. toluene .
  • Chiral HPLC Validation : Compare retention times with authentic standards to resolve discrepancies in stereochemical purity .

Q. What strategies prevent aggregation or degradation of the compound during long-term storage?

  • Methodological Answer :

  • Lyophilization : Freeze-drying under vacuum preserves stability by removing hydrolytic water.
  • Storage Conditions : Store at -20°C in amber vials with desiccants (e.g., silica gel) to block light and moisture, which degrade the Boc group .

Q. How does stereochemistry (trans vs. cis) impact biological activity and synthetic accessibility?

  • Methodological Answer :

  • Biological Impact : Trans isomers often exhibit higher target affinity due to reduced steric hindrance between the Boc group and cyanophenyl moiety .
  • Synthetic Control : Trans selectivity is achieved via ring-opening/closure strategies using chiral auxiliaries (e.g., Evans oxazolidinones) .

Q. What analytical workflows validate the compound’s purity and identity in complex matrices?

  • Methodological Answer :

  • LC-MS/MS : Quantifies trace impurities (<0.1%) using selected reaction monitoring (SRM) for m/z 309.33 [M+H]⁺ .
  • 2D NMR (HSQC/HMBC) : Correlates ¹H-¹³C couplings to confirm connectivity in the pyrrolidine ring .

Key Considerations for Reproducibility

  • Spectral Data Sharing : Deposit raw NMR (FID), XRD (CIF), and chromatograms in public repositories (e.g., PubChem) .
  • Reaction Optimization : Report exact equivalents of catalysts (e.g., 5 mol% Pd(PPh₃)₄) and solvent drying methods (e.g., molecular sieves) .

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